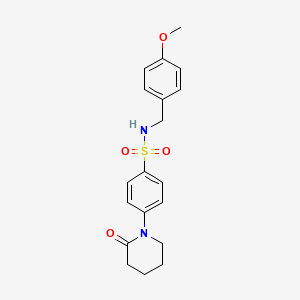acetic acid](/img/structure/B4958205.png)
[(5-chloro-2-methoxyphenyl)amino](oxo)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(5-chloro-2-methoxyphenyl)amino](oxo)acetic acid, also known as clofibric acid, is a synthetic compound that belongs to the class of fibric acid derivatives. It has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including dyslipidemia, diabetes, and cancer. Clofibric acid has also been used as a research tool to investigate the mechanisms of action of various biological processes.
作用機序
The mechanism of action of [(5-chloro-2-methoxyphenyl)amino](oxo)acetic acid acid is not fully understood, but it is thought to act through the activation of peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a transcription factor that regulates the expression of genes involved in lipid metabolism and glucose homeostasis. Activation of PPARα by this compound acid leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in lipogenesis and gluconeogenesis.
Biochemical and Physiological Effects
Clofibric acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of enzymes involved in fatty acid oxidation, such as acyl-CoA oxidase and carnitine palmitoyltransferase. It has also been shown to increase the expression of genes involved in lipid metabolism, such as apolipoprotein A-I and lipoprotein lipase. Additionally, this compound acid has been shown to improve glucose tolerance and insulin sensitivity in animal models.
実験室実験の利点と制限
Clofibric acid has several advantages for use in lab experiments. It is a well-characterized compound that is readily available and relatively inexpensive. It has also been extensively studied for its biological effects, making it a useful tool for investigating the mechanisms of action of various biological processes. However, there are also some limitations to its use. It has been shown to have some non-specific effects, and its effects may vary depending on the cell type or animal model used.
将来の方向性
There are several future directions for research on [(5-chloro-2-methoxyphenyl)amino](oxo)acetic acid acid. One area of interest is its potential use as a therapeutic agent for the treatment of dyslipidemia and other metabolic disorders. Another area of interest is its potential use as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, further research is needed to fully understand the mechanisms of action of this compound acid and its effects on different cell types and animal models.
合成法
Clofibric acid can be synthesized through several methods, including the reaction of 5-chloro-2-methoxyaniline with chloroacetyl chloride, followed by hydrolysis of the resulting chloroacetamide with sodium hydroxide. Alternatively, it can be synthesized through the reaction of 5-chloro-2-methoxyaniline with chloroacetic acid, followed by oxidation with potassium permanganate.
科学的研究の応用
Clofibric acid has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to have hypolipidemic effects by increasing the clearance of triglycerides and reducing the levels of low-density lipoprotein (LDL) cholesterol in the blood. It has also been investigated for its potential anti-diabetic effects, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models. Additionally, [(5-chloro-2-methoxyphenyl)amino](oxo)acetic acid acid has been studied for its potential anti-cancer effects, as it has been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
2-(5-chloro-2-methoxyanilino)-2-oxoacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-15-7-3-2-5(10)4-6(7)11-8(12)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLKYGBXGRAIKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,4-dimethylphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B4958128.png)

![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide](/img/structure/B4958140.png)
![4-(3-bromo-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4958146.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B4958157.png)
![4-chloro-3-(5-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4958162.png)
![1-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4958170.png)
![2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4958176.png)
![7-amino-5-(3-bromo-4-fluorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4958178.png)
![ethyl (5-{[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4958187.png)
![4-({2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)benzenesulfonamide](/img/structure/B4958195.png)
![5-acetyl-4-(4-chlorophenyl)-6-methyl-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4958203.png)
![4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine](/img/structure/B4958204.png)
![ethyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]benzoate](/img/structure/B4958213.png)